molecular formula C33H46N2O3 B1649432 Cddo-EA CAS No. 932730-51-3

Cddo-EA

Cat. No. B1649432
CAS RN: 932730-51-3
M. Wt: 518.7
InChI Key: RZRQJICXYQPEQJ-YKEYHJQHSA-N
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Description

CDDO-EA, also known as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid ethylamide, is a compound with strong antioxidant properties . It is an activator of the NF-E2 related factor 2 / antioxidant response element (Nrf2/ARE) .


Synthesis Analysis

The synthesis of this compound involves improved chemical strategies for producing pharmacologically active preparations of terpenoid derivatives, such as CDDO CDDO-Me, this compound, CDDO-Im and other CDDO derivatives and analogs, from oleanolic acid . This method is considered an improved, low cost, time-saving, commercially scalable process for synthesizing a pharmacologically active synthetic triterpenoid CDDO and its derivatives and analogs, from oleanolic acid .


Molecular Structure Analysis

This compound is a synthetic triterpenoid derived from oleanolic acid . It has been modified with various chemical groups for functionality . The polar structure of CDDO lends well to solubility in DMSO for the laboratory while human trials used microcrystalline preparations in gelatin capsules .


Chemical Reactions Analysis

This compound has been shown to have potent effects on inflammation and the redox state of cells and tissues . It has been found to inhibit the NF-κB signaling pathway in L6-GLUT4myc rat myotubes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 518.73 . It is soluble in DMSO . It is stored at temperatures between -20°C and -80°C .

Scientific Research Applications

Neuroprotection Against Ischemic Injury

CDDO-EA, as a novel Nrf2 activator, has shown potential in attenuating cerebral ischemic injury. In a study using a mouse model, this compound enhanced Nrf2 nuclear accumulation and increased heme oxygenase-1 expression in the ischemic cortex. It significantly reduced neurological deficits, infarct volume, neural apoptosis, and promoted an anti-inflammatory M2 phenotype in microglia/macrophages after ischemic injury (Lei et al., 2020).

Cancer Prevention in Lung Carcinogenesis

This compound has been studied for its potential in preventing lung cancer. In a study involving female A/J mice treated with the carcinogen vinyl carbamate, this compound administration significantly reduced the number, size, and severity of lung carcinomas. This study also demonstrated this compound's ability to suppress phosphorylation of the transcription factor STAT3 and induce apoptosis in human lung cancer cell lines (Liby et al., 2007).

Enhancement of Blood-Brain Barrier Integrity

In the context of cerebral malaria, a synthetic oleanane triterpenoid compound, this compound, has been found to enhance blood-brain barrier integrity and improve survival in an experimental model. The study indicated that this compound, even as a monotherapy or in combination with artesunate, significantly reduced inflammation, enhanced endothelial stability, and preserved the blood-brain barrier (Crowley et al., 2017).

Induction of Chondrogenesis

This compound has shown promise in inducing chondrogenesis, which is crucial for cartilage tissue engineering and regeneration. In organ cultures of newborn mouse calvaria, this compound induced chondrogenesis as evidenced by increased expression of chondrocyte markers and regulation of TGF-β, BMPs, Smads, andTIMPs. The study demonstrated that treatment with this compound upregulated key chondrocyte markers and modulated signaling pathways involved in cartilage development, highlighting its potential in tissue engineering applications (Suh et al., 2012).

Anti-inflammatory Effects in Skeletal Muscle Cells

This compound has been studied for its anti-inflammatory effects in skeletal muscle cells. Research indicates that this compound can inhibit chemokine and cytokine production in macrophages and block the nuclear factor kappa B (NF-κB) signaling pathway in rat myotubes. This suggests that this compound could be a potential therapeutic agent for protecting skeletal muscle from inflammation-related conditions, such as insulin resistance and type 2 diabetes (Chang et al., 2023).

Reduction of Liver Fibrosis and Hepatocellular Carcinoma

The synthetic triterpenoid this compound (RTA 405) has been evaluated for its effectiveness in reducing liver fibrosis and hepatocellular carcinoma in a chronic model of liver injury. Administration of this compound after the establishment of liver fibrosis showed a decrease in liver fibrosis progression, reduced serum bilirubin, and lessened hepatocellular carcinoma formation, leading to increased overall survival. These findings suggest the potential of this compound in treating liver diseases (Getachew et al., 2016).

Mechanism of Action

CDDO-EA potently activates Nrf2/ARE in a cell culture model of ALS and in the G93A SOD1 mouse model of ALS . It is a potent inducer of apoptosis in A549 lung cancer cells . This compound is more potent than CDDO itself as inducers of heme oxygenase-1 (HO-1) .

Future Directions

CDDO-EA has shown promise in the treatment of diseases where inflammation and oxidative stress contribute to pathogenesis . It has been found to improve survival in experimental cerebral malaria and halt progression of liver fibrosis . Further exploration of this compound and its derivatives is needed to put these findings into context for the purpose of future therapeutic modalities .

properties

IUPAC Name

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRQJICXYQPEQJ-YKEYHJQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932730-51-3
Record name 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932730513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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